

Lesogaberan Hydrochloride: A Technical Guide to its Therapeutic Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lesogaberan hydrochloride

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Abstract

Lesogaberan hydrochloride (AZD-3355), a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor, has been investigated for its therapeutic potential in various conditions. Initially developed for gastroesophageal reflux disease (GERD), recent research has unveiled promising applications in non-alcoholic steatohepatitis (NASH) and chronic cough. This technical guide provides an in-depth overview of the core therapeutic targets of Lesogaberan, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Primary Therapeutic Target: GABA-B Receptor

Lesogaberan's primary mechanism of action is the activation of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.

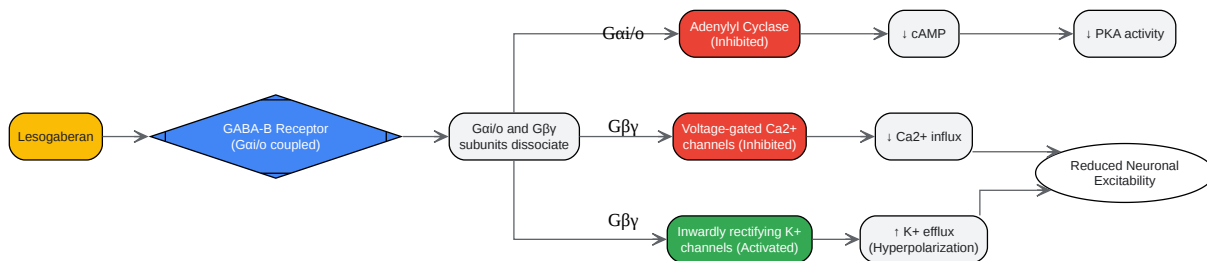
Binding Affinity and Potency

Preclinical studies have demonstrated Lesogaberan's high affinity and potency for the GABA-B receptor.

Parameter	Species	Tissue/System	Value	Reference
EC50	Human	Recombinant GABA-B Receptor	8.6 nM	[1][2]
Ki	Rat	Brain Membranes ([3H]GABA displacement)	5.1 nM	[1][2]
Ki	Rat	Brain Membranes ([3H]GABA displacement) - GABA-A Receptor	1.4 μ M	[1][2]

Signaling Pathway

Activation of the GABA-B receptor by Lesogaberan initiates a cascade of intracellular events, leading to the modulation of neuronal excitability.



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Figure 1: Lesogaberan-induced GABA-B receptor signaling pathway.

Therapeutic Application in Gastroesophageal Reflux Disease (GERD)

Lesogaberan was initially developed to treat GERD by targeting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.

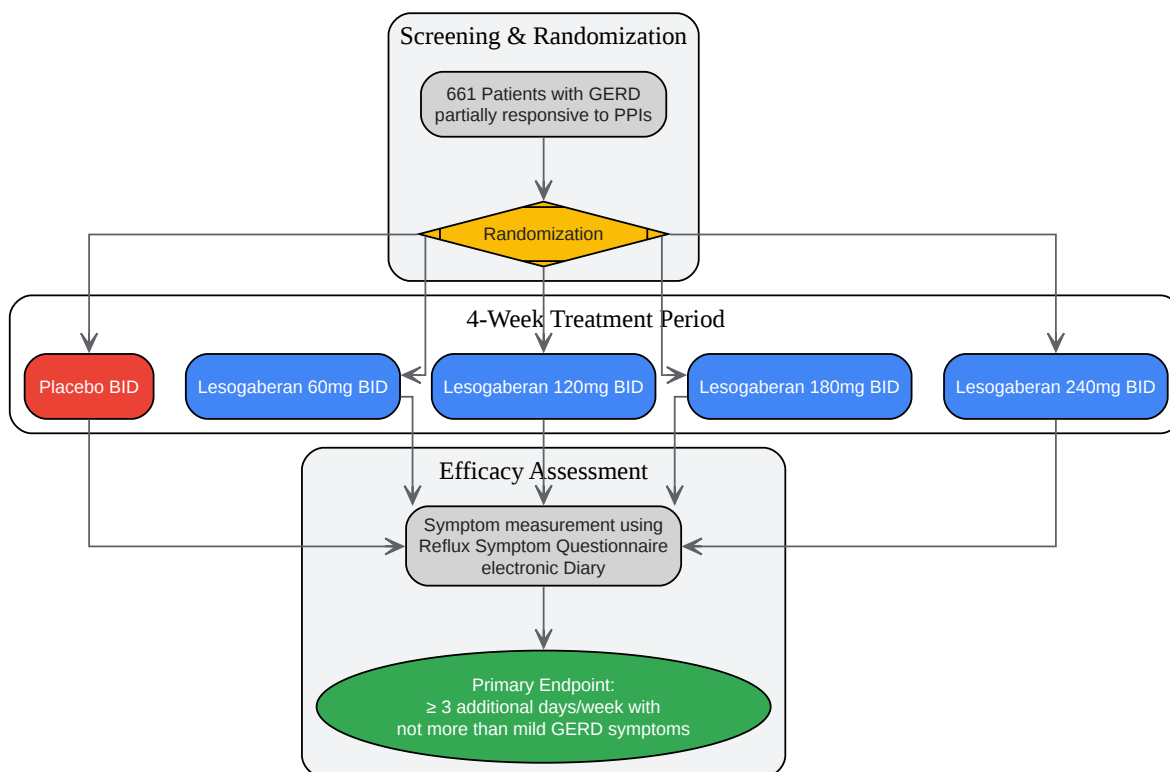
Clinical Efficacy

Clinical trials have demonstrated Lesogaberan's ability to reduce GERD symptoms.

Study Phase	Dosage	Treatment Duration	Key Findings	Reference
Phase 2	65mg BID (add-on to PPI)	2 days	- 25% reduction in TLESRs- 28% increase in LES pressure- 47% reduction in reflux episodes (post-prandial)	[3]
Phase 2b	60, 120, 180, 240mg BID (add-on to PPI)	4 weeks	- 26.2% response rate at 240mg vs 17.9% for placebo (statistically significant)	[4]

Experimental Protocol: Phase 2b Clinical Trial (NCT01005251)

This randomized, double-blind, placebo-controlled, multi-center study evaluated the efficacy and safety of Lesogaberan as an add-on therapy for GERD patients partially responsive to proton pump inhibitors (PPIs).[4][5]



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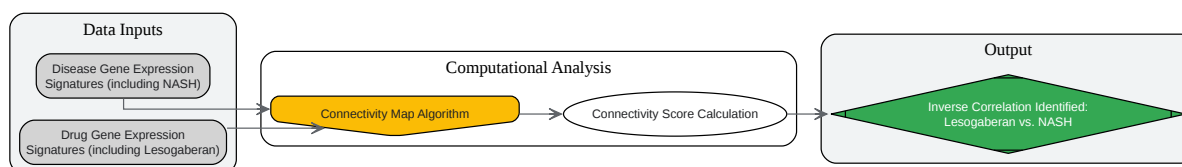
Figure 2: Workflow of the Phase 2b clinical trial for Lesogaberan in GERD.

Emerging Therapeutic Target: Non-Alcoholic Steatohepatitis (NASH)

Recent research has identified Lesogaberan as a potential therapeutic agent for NASH, a chronic liver disease characterized by inflammation and fibrosis. This discovery was facilitated by a computational drug repositioning strategy.

Rationale for Repurposing: Connectivity Map

A connectivity map approach was employed to compare gene expression signatures of various drugs with disease-specific gene expression profiles. This analysis revealed a significant inverse correlation between the gene expression signature of Lesogaberan and that of NASH, suggesting a potential therapeutic effect.



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Figure 3: Conceptual workflow of the Connectivity Map approach for drug repositioning.

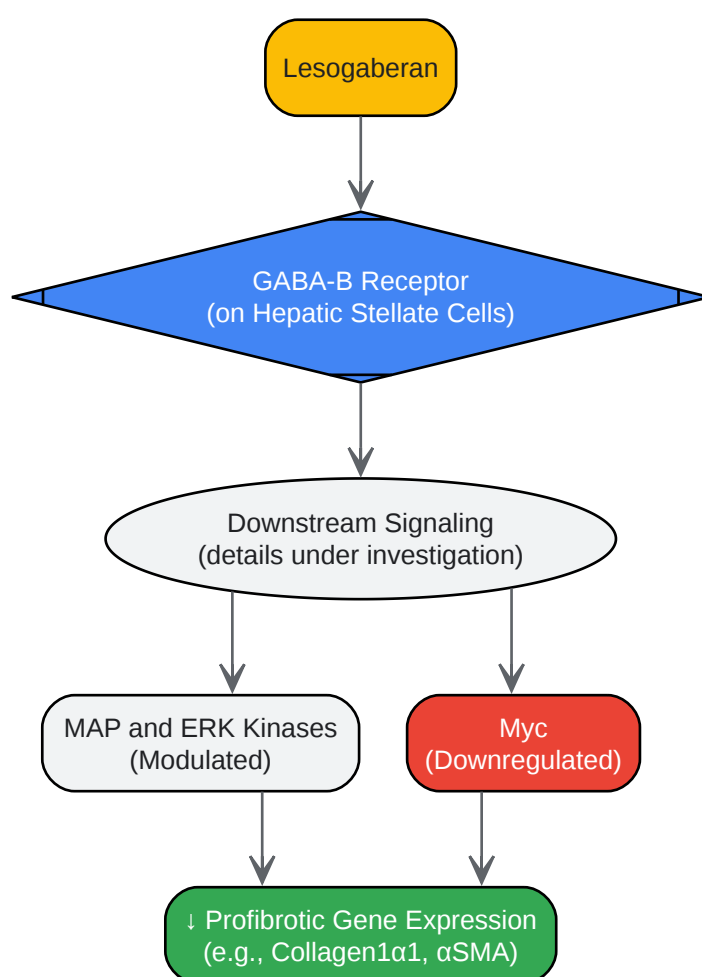
Anti-fibrotic Effects in Hepatic Stellate Cells

In vitro studies using human hepatic stellate cells (the primary fibrogenic cells in the liver) have demonstrated that Lesogaberan can downregulate the expression of key profibrotic genes.

Cell Line	Treatment Concentration	Duration	Key Findings
LX-2 (immortalized human hepatic stellate cells)	30 nM, 100 nM	48 and 72 hours	Dose-dependent downregulation of fibrogenic mRNA expression.
Primary human hepatic stellate cells	30 nM	72 hours	Significant downregulation of stellate cell activation genes.

Signaling Pathway in Hepatic Stellate Cells

Transcriptomic analysis of hepatic stellate cells treated with Lesogaberan identified key regulatory nodes that are impacted, suggesting a potential signaling pathway for its anti-fibrotic effects.



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Figure 4: Proposed signaling pathway of Lesogaberan in hepatic stellate cells.

Experimental Protocol: In Vitro Treatment of Hepatic Stellate Cells

The anti-fibrotic potential of Lesogaberan was assessed using both an immortalized human hepatic stellate cell line (LX-2) and primary human hepatic stellate cells.

- **Cell Culture:** LX-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and penicillin-streptomycin. Primary human hepatic stellate cells were also cultured in DMEM with appropriate supplements.
- **Treatment:** Cells were treated with either DMSO (vehicle control), Lesogaberan (at concentrations of 30 nM and 100 nM), or a positive control (e.g., Sorafenib).
- **Duration:** Treatments were carried out for 48 and 72 hours.
- **Analysis:** Following treatment, gene expression of profibrotic markers (e.g., collagen1 α 1, α SMA) was quantified using methods such as quantitative real-time PCR (qRT-PCR).

Therapeutic Target in Chronic Cough

Lesogaberan has been investigated for its potential to treat refractory chronic cough, a condition characterized by a hypersensitive cough reflex.

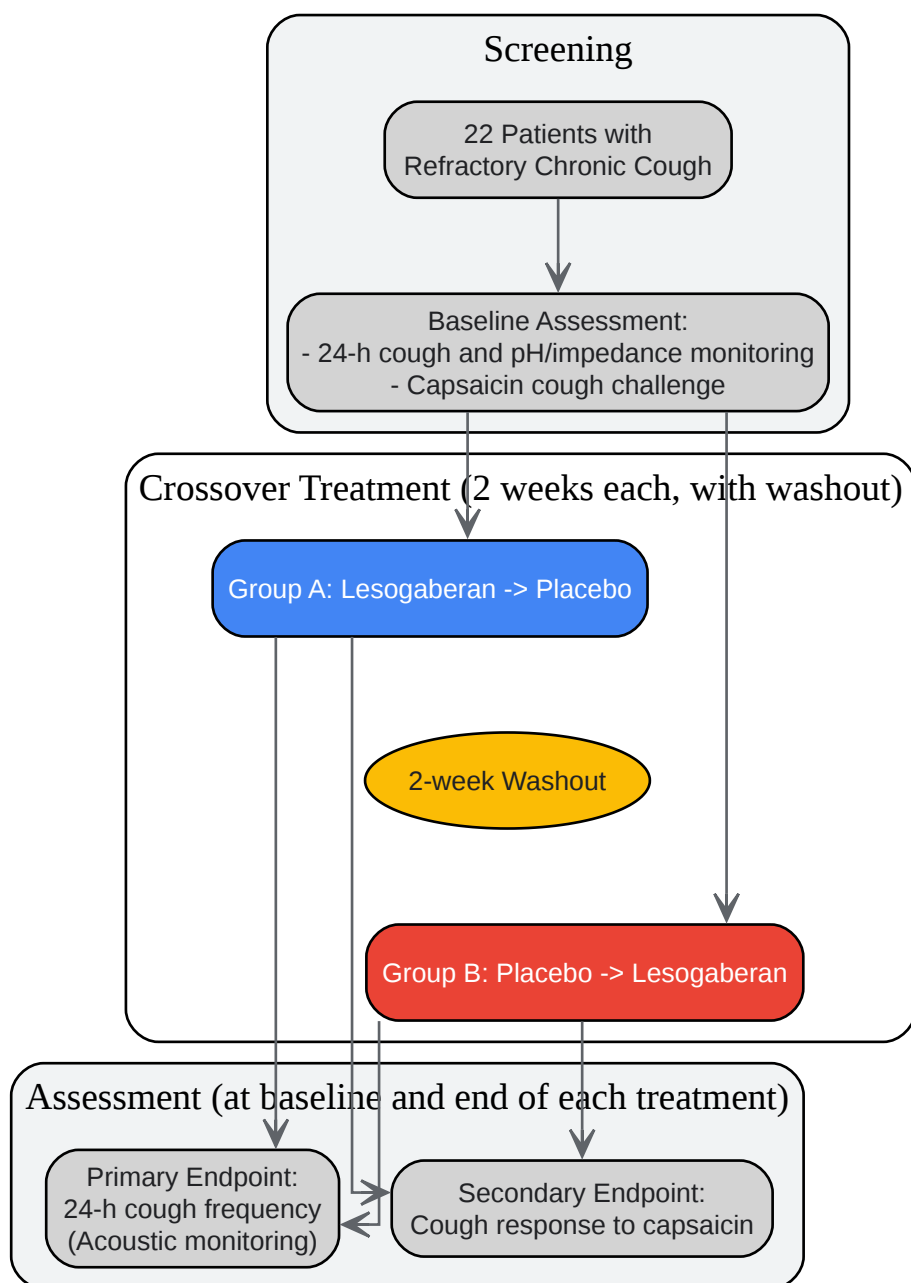
Clinical Efficacy

A clinical trial in patients with refractory chronic cough showed that while Lesogaberan did not significantly reduce the overall frequency of coughing, it did impact cough hypersensitivity.

Dosage	Treatment Duration	Key Findings	Reference
120mg MR BID	2 weeks	- 26% reduction in cough counts (not statistically significant, p=0.12)- Significant improvement in cough responses to capsaicin (p=0.04)- Significant reduction in the number of cough bouts (p=0.04)	[6] [7] [8]

Experimental Protocol: Chronic Cough Clinical Trial

A single-center, placebo-controlled, double-blind, randomized crossover study was conducted to evaluate the effects of Lesogaberan on cough frequency and capsaicin-evoked coughs.[6][7][9][10][11]



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Figure 5: Workflow of the crossover clinical trial for Lesogaberan in chronic cough.

- **Capsaicin Challenge Protocol:** To assess cough reflex sensitivity, patients inhaled escalating doses of capsaicin, a known tussive agent. The concentration of capsaicin required to elicit a certain number of coughs (e.g., C2 or C5, the concentration causing 2 or 5 coughs, respectively) was measured. An increase in the C2 or C5 value indicates a desensitization of the cough reflex.
- **Objective Cough Monitoring:** Twenty-four-hour cough frequency was measured using an acoustic monitoring system, such as the VitaloJAK, which is a wearable device that records ambulatory coughs. The recordings are then analyzed to provide an objective count of cough events.

Conclusion

Lesogaberan hydrochloride is a selective GABA-B receptor agonist with a well-defined mechanism of action. While its initial development focused on GERD, emerging evidence strongly suggests its therapeutic potential in NASH and chronic cough. The anti-fibrotic effects in hepatic stellate cells and the modulation of cough hypersensitivity represent novel and promising areas for future drug development. Further research is warranted to fully elucidate the downstream signaling pathways in these new therapeutic contexts and to translate these preclinical and early clinical findings into effective treatments for patients.

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- To cite this document: BenchChem. [Lesogaberan Hydrochloride: A Technical Guide to its Therapeutic Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#lesogaberan-hydrochloride-therapeutic-targets]

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